molecular formula C15H21N3O B15219788 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline CAS No. 88138-73-2

4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline

Cat. No.: B15219788
CAS No.: 88138-73-2
M. Wt: 259.35 g/mol
InChI Key: IENAXGLGJPUXNH-UHFFFAOYSA-N
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Description

4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline is a significant chemical intermediate in medicinal chemistry research, primarily serving as a key precursor in the synthesis of ligands for the histamine H3 receptor (H3R) [https://pubmed.ncbi.nlm.nih.gov/19505052/]. The compound's structure features an aniline moiety connected via a six-carbon oxyalkyl linker to an imidazole ring, a pharmacophore essential for binding to the histaminergic receptor family. Researchers utilize this aniline derivative to develop and explore novel H3R antagonists and inverse agonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of various neurotransmitters in the central nervous system, making it a prominent therapeutic target for investigating treatments for neurological disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and schizophrenia [https://pubchem.ncbi.nlm.nih.gov/compound/11483260]. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88138-73-2

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

4-(6-imidazol-1-ylhexoxy)aniline

InChI

InChI=1S/C15H21N3O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12,16H2

InChI Key

IENAXGLGJPUXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCCN2C=CN=C2

Origin of Product

United States

Strategic Synthetic Methodologies for 4 6 1h Imidazol 1 Yl Hexyl Oxy Aniline

Retrosynthetic Disconnections and Precursor Chemistry

Strategy 1 (Ether bond disconnection): This approach disconnects the molecule at the ether linkage, yielding a 4-aminophenol (B1666318) derivative and an imidazole-substituted hexyl halide. This strategy prioritizes the early introduction of the imidazole (B134444) moiety onto the hexyl chain.

Strategy 2 (Imidazole N-C bond disconnection): This alternative pathway involves breaking the bond between the imidazole nitrogen and the hexyl linker. This results in imidazole and a 4-((6-halohexyl)oxy)aniline precursor, focusing on building the aniline-ether-linker fragment first.

Both strategies require the careful synthesis of key intermediates, which are discussed below.

4-Aminophenol is a critical starting material for this synthesis. It can be produced through several well-established industrial and laboratory methods.

From Phenol (B47542): A common route involves the nitration of phenol to yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041), followed by the separation of the para-isomer and its subsequent reduction to 4-aminophenol. wikipedia.org

From Nitrobenzene (B124822): An alternative method is the partial hydrogenation of nitrobenzene to form phenylhydroxylamine, which then undergoes an acid-catalyzed Bamberger rearrangement to yield predominantly 4-aminophenol. wikipedia.org

Reduction of 4-Nitrophenol: The nitro group of 4-nitrophenol can be reduced using various reagents, including catalytic hydrogenation with catalysts like Raney Nickel or palladium on carbon (Pd/C), or chemical reduction using agents such as tin(II) chloride in an acidic medium. wikipedia.orggoogle.com

A significant challenge in using 4-aminophenol is the presence of two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). To achieve selective O-alkylation at the hydroxyl group, the more nucleophilic amino group must be protected. researchgate.net This is typically achieved by converting the amine into an amide (e.g., using acetic anhydride (B1165640) to form 4-hydroxyacetanilide) or an imine (e.g., reacting with benzaldehyde). chemcess.comumich.edu This protection strategy prevents undesired N-alkylation during the subsequent etherification step. researchgate.netumich.edu

The synthesis of the imidazole-containing fragment, such as 1-(6-halohexyl)-1H-imidazole or 6-(1H-imidazol-1-yl)hexan-1-ol, is central to Strategy 1. The key step is the N-alkylation of the imidazole ring, which is a well-documented transformation. nih.govresearchgate.net

The most direct approach involves the reaction of imidazole with a bifunctional C6 linker, like 1,6-dibromohexane (B150918). To favor mono-alkylation and avoid the formation of a di-imidazolium salt, a large excess of the dihaloalkane is typically used. The reaction is generally performed in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov Subsequent conversion of the terminal halide or alcohol may be necessary to facilitate the final coupling reaction.

The assembly of the final molecule depends on the chosen retrosynthetic strategy, which dictates the order of bond formation.

Approach A: Initial Imidazole Alkylation This approach aligns with Strategy 1.

N-alkylation: Imidazole is first reacted with an excess of a C6 linker, such as 1,6-dibromohexane, to produce 1-(6-bromohexyl)-1H-imidazole.

Etherification: The resulting halo-functionalized imidazole is then used to alkylate a protected 4-aminophenol derivative (e.g., 4-hydroxyacetanilide) via a Williamson ether synthesis.

Deprotection: The final step involves the removal of the protecting group from the aniline (B41778) nitrogen to yield the target compound.

Approach B: Initial Phenol Etherification This approach follows Strategy 2.

Etherification: A protected 4-aminophenol is first reacted with an excess of 1,6-dibromohexane to form the corresponding 4-((6-bromohexyl)oxy)aniline derivative. The use of excess dihalide minimizes the formation of the dimerized product.

N-alkylation: The resulting intermediate is then used as the alkylating agent to react with imidazole, forming the N-C bond.

Deprotection: Finally, the protecting group on the amine is removed to afford 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline.

Development and Optimization of Alkylation Reactions

The success of the synthesis hinges on the optimization of two key SN2 reactions: the O-alkylation for the ether linkage and the N-alkylation of the imidazole ring.

The formation of the aryl-alkyl ether bond is most commonly achieved through the Williamson ether synthesis. francis-press.comwikipedia.org This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org For the synthesis of this compound, this involves the reaction of a protected 4-aminophenol with a hexyl derivative containing a suitable leaving group (e.g., Br, I, OTs).

Key parameters for optimization include the choice of base, solvent, and temperature. The base is required to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide. The reaction conditions must be carefully selected to maximize the yield of the desired O-alkylated product while minimizing side reactions. researchgate.netumich.edu

ParameterOptionsRationale and Considerations
Base K₂CO₃, Cs₂CO₃, NaH, NaOH, K-tert-butoxideThe base should be strong enough to deprotonate the phenol but not so strong as to cause elimination or other side reactions. K₂CO₃ is a mild and common choice. researchgate.netgoogle.com NaH offers irreversible deprotonation but requires anhydrous conditions. masterorganicchemistry.com
Solvent Acetone, DMF, Acetonitrile (B52724), DMSOPolar aprotic solvents are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity. google.commasterorganicchemistry.com DMF and DMSO are excellent for dissolving reactants but can be difficult to remove. Acetone is a good, lower-boiling alternative.
Leaving Group I > Br > Cl > OTsThe rate of the SN2 reaction is highly dependent on the leaving group ability. Iodides are the most reactive, followed by bromides and tosylates. masterorganicchemistry.com
Temperature Room Temperature to RefluxHigher temperatures increase the reaction rate but can also promote side reactions. The optimal temperature is typically determined empirically.

The N-alkylation of imidazole is another critical SN2 reaction in the synthesis. nih.gov Imidazole itself is a good nucleophile and reacts readily with primary alkyl halides. nih.gov In the context of this synthesis, imidazole would react with the hexyl halide derivative of the protected 4-aminophenoxy moiety (Strategy 2).

The regioselectivity of alkylation is not a concern for the unsubstituted imidazole ring. The reaction can be performed under neutral conditions or accelerated by the use of a base to deprotonate the imidazole, forming the highly nucleophilic imidazolide (B1226674) anion. ciac.jl.cnotago.ac.nz

ParameterOptionsRationale and Considerations
Base NaH, K₂CO₃, KOH, NoneA base increases the nucleophilicity of the imidazole. NaH is very effective but requires anhydrous conditions. nih.gov K₂CO₃ or KOH are effective solid bases that can be easily removed. ciac.jl.cn In some cases, the reaction proceeds without a base, especially with highly reactive alkylating agents.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are preferred to facilitate the SN2 reaction. nih.govnih.gov The choice often depends on the solubility of the reactants and the desired reaction temperature.
Alkylating Agent R-I, R-Br, R-OTsThe reactivity follows the standard trend for SN2 reactions (I > Br > OTs > Cl). The choice depends on the availability and stability of the precursor.
Temperature Room Temperature to RefluxThe reaction is often performed at room temperature or with gentle heating to ensure completion without promoting side reactions.

By carefully selecting and optimizing these alkylation strategies, an efficient and high-yielding synthetic route to this compound can be developed.

Advanced Coupling Reactions and Formation of the Aniline Linkage

The creation of the C-N bond on the aromatic ring to form the aniline moiety is a critical step in the synthesis of this compound. Modern organic synthesis offers several powerful methods for this transformation, broadly categorized into catalytic and non-catalytic approaches.

Catalytic Coupling Methodologies (e.g., Buchwald-Hartwig Amination Precedents)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds in modern organic chemistry. wikipedia.orggalchimia.com This reaction allows for the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable base. acsgcipr.org

For the synthesis of the target molecule, a plausible Buchwald-Hartwig approach would involve coupling a protected aniline equivalent, such as an imine or a carbamate, or even ammonia (B1221849) itself, with a pre-functionalized aryl halide. The reaction's success is highly dependent on the choice of catalyst system, which includes the palladium source and, crucially, the phosphine (B1218219) ligand. youtube.com Bulky, electron-rich phosphine ligands are known to dramatically improve reaction efficiency and selectivity. youtube.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Table 1: Precedent Ligands for Buchwald-Hartwig Amination

Ligand Name Abbreviation Typical Substrates Key Features
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) XPhos Aryl chlorides, bromides High reactivity, broad scope
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) SPhos Aryl chlorides, bromides Effective for sterically hindered substrates
1,1'-Bis(diphenylphosphino)ferrocene DPPF Aryl iodides, triflates Early bidentate ligand, good for primary amines wikipedia.org

This table presents common ligands used in Buchwald-Hartwig amination reactions, which serve as precedents for the synthesis of the target compound.

A synthetic strategy could start with 4-bromophenol. The phenolic hydroxyl group would be alkylated with 1-(6-chlorohexyl)-1H-imidazole to form 1-(6-((4-bromophenyl)oxy)hexyl)-1H-imidazole. The final step would be a Buchwald-Hartwig amination of the aryl bromide with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), to install the primary amine. organic-chemistry.org

Non-Catalytic Condensation Approaches

While catalytic methods are powerful, non-catalytic approaches for forming the aniline C-N bond can also be considered. Traditional methods often involve harsh conditions, but advancements have been made. One such approach is nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group (typically a halide).

In the context of synthesizing this compound, a classical SNAr approach would be challenging as the alkoxy group is electron-donating, deactivating the ring towards nucleophilic attack. However, a synthetic route could be designed to leverage this chemistry by starting with a different precursor. For instance, one could start with 1-fluoro-4-nitrobenzene, react it with the sodium salt of 6-(1H-imidazol-1-yl)hexan-1-ol to form 1-(6-((4-nitrophenyl)oxy)hexyl)-1H-imidazole. The nitro group, having facilitated the SNAr reaction, can then be reduced to the desired aniline using various established methods, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride in acidic media. youtube.com

Another non-catalytic method involves high-temperature water, which can facilitate condensation reactions. Studies have shown that near-critical or supercritical water can act as both a solvent and a catalyst for certain organic reactions, including the condensation of aldehydes with anilines, obviating the need for conventional acid catalysts. tandfonline.comresearchgate.net While not directly forming the aniline C-N bond, this highlights the potential of unconventional, non-catalytic conditions to promote key bond formations.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of this compound is achieving the correct regiochemistry. This pertains to two key structural features: the 1,4- (para) substitution pattern on the aniline ring and the N-1 substitution on the imidazole ring.

The para-substitution of the aniline is typically controlled by the choice of starting material. Syntheses will almost invariably begin with a commercially available, para-substituted benzene (B151609) derivative, such as 4-aminophenol, 4-nitrophenol, or 1,4-dihalobenzene, which establishes the desired 1,4-relationship between the oxygen and nitrogen substituents from the outset.

The more complex challenge lies in the regioselective alkylation of the imidazole ring. Imidazole is an asymmetric heterocycle with two nitrogen atoms (N-1 and N-3) that can potentially be alkylated. Alkylation of unsubstituted imidazole with an alkyl halide, such as 6-chloro-1-((4-nitrophenyl)oxy)hexane, can lead to a mixture of N-1 and N-3 substituted isomers, which can be difficult to separate.

Several strategies have been developed to control this regioselectivity:

Steric Hindrance: Introducing a bulky substituent at the C-2 position of the imidazole can sterically hinder the N-1 position, directing alkylation to the N-3 position. Conversely, substituents at C-4 or C-5 can direct substitution to the N-1 position. nih.gov

Protecting Groups: The use of a removable directing group on one of the nitrogen atoms can ensure alkylation occurs at the desired position.

Metal Catalysis: Certain metal-catalyzed reactions can offer high regioselectivity in the N-arylation or N-alkylation of imidazoles.

Multi-step Protocols: A reliable method involves the synthesis of the imidazole ring with the desired substituent already in place. For example, multi-component reactions can be employed to construct highly substituted imidazoles in a regioselective manner. organic-chemistry.orgrsc.org

A practical approach for the target molecule would be the reaction of imidazole with a strong base like sodium hydride to form the imidazolide anion, followed by reaction with the appropriate alkyl halide (e.g., 1-bromo-6-((4-nitrophenyl)oxy)hexane). While this can still produce mixtures, reaction conditions (solvent, temperature) can be optimized to favor the desired N-1 isomer.

Green Chemistry Principles and Sustainable Synthetic Protocols

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and efficient processes. sphinxsai.com Key considerations include the use of safer solvents, minimizing waste, and maximizing the incorporation of reactant atoms into the final product.

Solvent-Free Reaction Conditions

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. tandfonline.com Several techniques can be employed to achieve solvent-free conditions.

Mechanochemistry: This involves conducting reactions in the solid state by grinding or milling the reactants together, often with a catalytic amount of a liquid or a solid grinding auxiliary. acs.orgacs.org This technique has been successfully used for the synthesis of various nitrogen-containing compounds, including anilines. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often allowing for reactions to be completed in minutes without a solvent or with a green solvent like water or ethanol (B145695). tandfonline.com Microwave-assisted methods have been reported for the synthesis of anilines from aryl halides without the need for transition metals or organic solvents. tandfonline.com

Table 2: Comparison of Reaction Conditions

Method Typical Solvent Temperature Reaction Time Environmental Impact
Conventional Heating Toluene (B28343), Dioxane High (80-120 °C) Hours to Days High (solvent use, energy)
Microwave-Assisted None, Water, Ethanol High (localized) Minutes Low to Moderate

This table provides a comparative overview of different reaction conditions, highlighting the green chemistry advantages of solvent-free methods.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgjocpr.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferable to those that generate significant stoichiometric byproducts, like substitution or elimination reactions.

The synthesis of this compound can be evaluated through the lens of atom economy. For example, consider two pathways to form the ether linkage:

Williamson Ether Synthesis: 4-Aminophenol + 1-(6-chlorohexyl)-1H-imidazole → Product + HCl. This is a substitution reaction where HCl is a byproduct, leading to a lower atom economy.

Mitsunobu Reaction: 4-Aminophenol + 1-(6-hydroxyhexyl)-1H-imidazole → Product + Triphenylphosphine oxide + Diethyl azodicarboxylate (reduced form). This reaction generates large amounts of stoichiometric waste (triphenylphosphine oxide and the reduced azo compound), resulting in a very poor atom economy.

To maximize atom economy, synthetic routes should prioritize addition reactions. While challenging for the complete synthesis of the target molecule, certain steps can be optimized. For instance, the formation of the imidazole ring itself can be achieved through atom-economical [3+2] annulation reactions. organic-chemistry.org Similarly, the reduction of a nitro group to an aniline using catalytic hydrogenation (H2) is highly atom-economical, with water being the only byproduct. kau.edu.sa

Process Chemistry Considerations for Scalable Synthesis

A viable retrosynthetic analysis of this compound suggests a convergent approach, where key fragments are synthesized separately and then combined. A plausible and scalable forward synthesis would involve three main stages:

Formation of the Imidazole-Alkyl Linker: N-alkylation of imidazole with a suitable 6-carbon electrophile.

Etherification: Coupling of the imidazole-alkyl fragment with a protected p-aminophenol derivative (e.g., 4-nitrophenol).

Reduction: Conversion of the nitro group to the final aniline functionality.

Each of these stages presents unique challenges and considerations for industrial-scale production.

The initial step involves the synthesis of a key intermediate, 1-(6-halo-hexyl)-1H-imidazole. A common and scalable method for the N-alkylation of imidazole is the reaction with a large excess of a dihaloalkane under basic conditions.

Reaction Scheme 1: Synthesis of 1-(6-bromohexyl)-1H-imidazole

Imidazole + 1,6-Dibromohexane → 1-(6-bromohexyl)-1H-imidazole

Process Chemistry Considerations:

Raw Material Selection and Stoichiometry: Imidazole is a readily available and relatively inexpensive starting material. 1,6-dibromohexane is also commercially available. A significant excess of 1,6-dibromohexane is typically used to minimize the formation of the bis-substituted imidazole byproduct. The optimal molar ratio would need to be determined through process optimization studies to balance yield and material cost.

Base Selection: A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). For large-scale operations, NaOH is often preferred due to its low cost and ease of handling compared to NaH, which is pyrophoric. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction when using an inorganic base like NaOH in a biphasic system, improving reaction rates and avoiding the need for harsh, anhydrous conditions.

Solvent Selection: The choice of solvent is critical for reaction kinetics, safety, and environmental impact. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can be effective but pose challenges in terms of toxicity and purification on a large scale. A two-phase system using a non-polar organic solvent like toluene with an aqueous solution of the base and a PTC is often a more scalable and greener alternative.

Reaction Monitoring and Control: The reaction is typically exothermic and requires careful temperature control to prevent runaway reactions and byproduct formation. In-process controls (IPCs) using techniques like HPLC or GC can be used to monitor the consumption of imidazole and the formation of the product and byproducts, ensuring the reaction goes to completion.

Work-up and Purification: After the reaction, the excess 1,6-dibromohexane needs to be removed. This can be achieved through vacuum distillation. The crude product would then be subjected to an aqueous wash to remove the base and any salts. Purification of the final intermediate can be achieved through distillation under reduced pressure, which is a scalable and efficient method for liquid products.

Table 1: Key Parameters for Scalable Synthesis of 1-(6-bromohexyl)-1H-imidazole

ParameterLaboratory Scale ConsiderationScalable Process Consideration
Base Sodium hydride (NaH) in an anhydrous solventSodium hydroxide (aq.) with a phase-transfer catalyst
Solvent DMF, AcetonitrileToluene, or other suitable non-polar solvent in a biphasic system
Reactant Ratio Slight excess of dihaloalkaneOptimized large excess of dihaloalkane with recovery and recycling
Purification Flash column chromatographyVacuum distillation

The second stage involves the coupling of the 1-(6-bromohexyl)-1H-imidazole intermediate with a suitable phenol derivative. To avoid side reactions with the aniline group in the final product, it is strategic to use 4-nitrophenol as the starting material. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Reaction Scheme 2: Synthesis of 1-(6-(4-Nitrophenoxy)hexyl)-1H-imidazole

1-(6-bromohexyl)-1H-imidazole + 4-Nitrophenol → 1-(6-(4-Nitrophenoxy)hexyl)-1H-imidazole

Process Chemistry Considerations:

Base and Solvent System: The Williamson ether synthesis is a classic and widely used industrial reaction. chemeurope.com For scalability, the choice of base and solvent is crucial. Strong bases like sodium hydride, while effective in the lab, are generally avoided in large-scale production due to safety concerns. organic-synthesis.com More practical options include potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a polar aprotic solvent like acetone, methyl ethyl ketone (MEK), or acetonitrile. chemeurope.comorganic-synthesis.com These solvents facilitate the Sₙ2 reaction and are relatively easy to remove and recover.

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly enhance the reaction rate and allow for the use of less hazardous and more economical solvent systems, such as toluene/water. crdeepjournal.orglookchem.com This approach avoids the need for strictly anhydrous conditions and can simplify the work-up procedure.

Temperature Control: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing potential side reactions, such as elimination or decomposition of the starting materials.

Impurity Profile: Potential impurities could arise from the elimination of HBr from the alkyl halide or from unreacted starting materials. A robust purification method is necessary to ensure the quality of the intermediate.

Work-up and Isolation: The reaction mixture is typically filtered to remove the inorganic base. The filtrate is then concentrated, and the product can be isolated by crystallization or by extraction and subsequent precipitation. Crystallization is a highly effective method for purification on a large scale as it can selectively isolate the desired product in high purity.

Table 2: Comparison of Conditions for Williamson Ether Synthesis

ParameterConventional MethodPTC Method
Solvent Acetone, MEK, AcetonitrileToluene/Water
Base K₂CO₃, KOHK₂CO₃, KOH
Catalyst NoneTBAB, 18-crown-6
Temperature 50-100 °C50-100 °C
Work-up Filtration, concentration, crystallizationPhase separation, concentration, crystallization

The final step in the proposed synthesis is the reduction of the nitro group to the aniline. This is a critical transformation, and several scalable methods are available.

Reaction Scheme 3: Synthesis of this compound

1-(6-(4-Nitrophenoxy)hexyl)-1H-imidazole → this compound

Process Chemistry Considerations:

Reduction Method: For large-scale industrial applications, catalytic hydrogenation is the most common and efficient method for reducing aromatic nitro compounds. wikipedia.orgacsgcipr.org This method is atom-economical and generally produces high yields of the desired aniline with minimal byproducts.

Catalytic Hydrogenation: This involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas. wikipedia.org The reaction is typically carried out in a suitable solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297). Key process parameters to control are hydrogen pressure, temperature, and catalyst loading. The reaction is highly exothermic, and careful heat management is essential to prevent thermal runaways. acsgcipr.orgmt.com

Catalytic Transfer Hydrogenation (CTH): This method offers an alternative to using high-pressure hydrogen gas, which can be a safety concern on a large scale. researchgate.netresearchgate.net In CTH, a hydrogen donor like ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) is used in the presence of a catalyst (e.g., Pd/C). researchgate.netnih.gov This can simplify the reactor setup and improve the safety profile of the process.

Catalyst Selection and Handling: The choice of catalyst can influence the reaction rate and selectivity. Pd/C is a common and effective catalyst for this transformation. The catalyst is typically used in small amounts and can often be recovered and recycled, which is an important economic and environmental consideration. However, handling of hydrogenation catalysts, especially when dry, requires care as they can be pyrophoric.

Solvent Choice: The solvent should be chosen to ensure good solubility of the starting material and product, and it should be inert to the reaction conditions. Alcohols like ethanol or methanol are often good choices.

Product Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. This is a critical step, and specialized filtration equipment is often required to handle the pyrophoric catalyst safely. The product is then isolated from the filtrate, typically by crystallization after solvent removal or by pH adjustment and extraction. The final product's purity can be enhanced by recrystallization from a suitable solvent system.

Table 3: Scalable Methods for Nitro Group Reduction

MethodAdvantagesDisadvantagesProcess Considerations
Catalytic Hydrogenation High yield, clean reaction, atom economicalRequires specialized high-pressure equipment, handling of flammable H₂ gas, pyrophoric catalystsCareful temperature and pressure control, safe catalyst handling and filtration
Catalytic Transfer Hydrogenation Avoids high-pressure H₂, simpler equipmentLower atom economy compared to H₂ gas, may require higher catalyst loadingChoice of hydrogen donor, efficient removal of byproducts from the donor

By carefully considering these process chemistry aspects at each stage of the synthesis, a robust, safe, and scalable manufacturing process for this compound can be developed.

Comprehensive Structural Elucidation and Advanced Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline would provide information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected Proton Assignments:

Imidazole (B134444) Ring Protons: Three distinct signals are expected for the imidazole ring protons. The proton at the C2 position would likely appear as a singlet at the most downfield position of the three, typically in the range of δ 7.5-8.0 ppm. The other two protons on the imidazole ring (C4 and C5) would appear as singlets or doublets in the δ 6.8-7.2 ppm region.

Aniline (B41778) Ring Protons: The protons on the aniline ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, typically in the δ 6.6-7.0 ppm range.

Hexyl Chain Protons: The protons of the hexyl chain would exhibit characteristic multiplets. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) would likely be a triplet around δ 3.9-4.1 ppm. The methylene group attached to the oxygen atom (O-CH₂) would also be a triplet, expected around δ 3.8-4.0 ppm. The remaining methylene groups of the hexyl chain would appear as multiplets in the upfield region of δ 1.2-1.8 ppm.

Aniline Amine Protons: The -NH₂ protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole H-27.5-8.0s-
Imidazole H-4/H-56.8-7.2s/d-
Aniline Ring (ortho to -O)6.8-7.0d~8-9
Aniline Ring (ortho to -NH₂)6.6-6.8d~8-9
O-CH₂-3.8-4.0t~7
N-CH₂-3.9-4.1t~7
-(CH₂)₄-1.2-1.8m-
-NH₂Variablebr s-

13C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Expected Carbon Assignments:

Imidazole Ring Carbons: The three carbon atoms of the imidazole ring would have distinct chemical shifts, with the C2 carbon appearing most downfield (~135-140 ppm).

Aniline Ring Carbons: The aniline ring would show four signals for its six carbons due to symmetry. The carbon attached to the oxygen (-C-O) and the carbon attached to the nitrogen (-C-NH₂) would be the most downfield among the aromatic carbons.

Hexyl Chain Carbons: The six carbons of the hexyl chain would show distinct signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imidazole C-2135-140
Imidazole C-4/C-5118-130
Aniline C-O150-155
Aniline C-NH₂140-145
Aniline Aromatic CH114-125
O-CH₂-65-70
N-CH₂-45-50
-(CH₂)₄-25-32

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

2D NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the hexyl chain and the coupling between adjacent protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be vital in confirming the connection of the hexyl chain to the imidazole nitrogen and the aniline oxygen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the exact molecular formula. For this compound (C₁₅H₂₁N₃O), the expected exact mass would be calculated and compared to the experimental value.

Interactive Data Table: Predicted HRMS Data

Ion Calculated m/z Observed m/z Molecular Formula
[M+H]⁺260.1757To be determinedC₁₅H₂₂N₃O⁺

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Expected Vibrational Bands:

N-H Stretching: The aniline -NH₂ group would show two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl chain would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the imidazole and aniline rings would be found in the 1400-1650 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether C-O stretching would result in a strong band around 1250 cm⁻¹.

Interactive Data Table: Predicted FT-IR Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Aniline)3300-3500
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=N, C=C Stretch (Aromatic)1400-1650
C-O Stretch (Ether)~1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic imidazole and aniline rings. The conjugation between these systems would influence the position of the maximum absorption wavelength (λₘₐₓ).

Interactive Data Table: Predicted UV-Vis Data

Transition Expected λₘₐₓ (nm) Solvent
π → π* (Aniline)~230-250, ~280-300Methanol (B129727) or Ethanol (B145695)
π → π* (Imidazole)~210-230Methanol or Ethanol

X-ray Crystallography for Solid-State Structure Determination

Studies on similar molecules, such as 1-phenyl-1H-imidazole derivatives, show that the imidazole and phenyl rings are typically not coplanar. nih.govnsf.gov The dihedral angle between these rings is influenced by the nature and position of substituents on the phenyl ring. nih.gov For the title compound, the flexible hexyl chain would allow for various spatial arrangements, significantly influencing the final crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of intermolecular forces. The primary interactions expected to dictate the supramolecular architecture are hydrogen bonds and van der Waals forces. The aniline moiety provides a hydrogen bond donor (-NH2 group), while the sp2-hybridized nitrogen atom of the imidazole ring acts as a hydrogen bond acceptor. nih.gov

It is anticipated that strong N-H···N hydrogen bonds would form, linking molecules into chains or more complex networks. nih.gov Furthermore, weaker C-H···N and C-H···π interactions involving the aromatic rings and the alkyl chain are also likely to contribute to the stability of the crystal lattice. nih.govresearchgate.net The flexible oxyhexyl chain would likely adopt an extended or folded conformation to maximize favorable van der Waals contacts and efficiently fill space within the crystal, a common feature in molecules with long alkyl substituents. The packing motif could potentially lead to layered structures or interdigitated arrangements to accommodate the non-polar alkyl chains and the polar aniline and imidazole headgroups. nih.gov

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Probable Role in Crystal Packing
Hydrogen Bond Aniline (N-H) Imidazole (N) Primary structural motif, forming chains/networks.
C-H···N Interaction Aromatic/Alkyl (C-H) Imidazole (N) Stabilization of the primary network.
C-H···π Interaction Alkyl/Aromatic (C-H) Phenyl/Imidazole Ring Sheet formation and stabilization.
π-π Stacking Phenyl-Phenyl/Imidazole Phenyl-Phenyl/Imidazole Contribution to lattice energy, depending on packing.

Conformational Analysis in the Crystalline State

In the crystalline state, the molecule of this compound would be locked into a single, low-energy conformation. The key conformational features would include the torsion angles defining the orientation of the aniline and imidazole rings relative to the oxyhexyl linker.

Aniline-Oxygen Bond: The C(aryl)-O-C(alkyl) angle would be expected to be around 118-120°, typical for aryl ethers. The orientation of the phenyl ring with respect to the C-O-C plane would be a key conformational parameter.

Hexyl Chain: The hexyl linker, with its multiple C-C single bonds, can adopt various conformations. In a well-ordered crystal, it would likely exist in a low-energy, all-trans (anti-periplanar) conformation to minimize steric strain. However, gauche conformations at certain bonds may be adopted to facilitate more favorable crystal packing.

Imidazole-Nitrogen Bond: The dihedral angle between the imidazole ring and the attached hexyl chain is a critical feature. Studies of related N-alkylated imidazoles show a wide range of possible orientations, influenced by the steric demands of the substituent and the intermolecular interactions within the crystal. nih.gov The rotation around the N-C bond of the hexyl group would determine the spatial relationship between the imidazole and aniline moieties.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of synthesized this compound and for the assessment of its purity. Given its molecular structure, which includes a basic aniline, a polar imidazole ring, and a non-polar hexyl chain, both normal-phase and reversed-phase chromatography are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of the final compound with high accuracy and sensitivity. thermofisher.com A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis. researchgate.netrjptonline.org

The method would involve a stationary phase, typically a C8 or C18 silica-based column, which separates compounds based on their hydrophobicity. nih.gov The aniline and imidazole groups provide polarity, while the phenyl ring and hexyl chain contribute significant non-polar character, allowing for good retention and separation from non-polar or highly polar impurities.

A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate) to control the pH. nih.gov The pH of the mobile phase is crucial, as it affects the ionization state of the basic aniline and imidazole groups, thereby influencing retention time. researchgate.net Detection is typically achieved using a UV detector, as the phenyl and imidazole rings are strong chromophores. sielc.com

Table 2: Exemplar RP-HPLC Method Parameters for Purity Analysis

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides strong hydrophobic retention for the hexylphenyl moiety. rjptonline.org
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic Acid or Phosphate Buffer (pH 3-7) Organic solvent elutes the compound; buffer controls ionization for sharp, reproducible peaks. researchgate.netnih.gov
Elution Mode Isocratic or Gradient Isocratic for simple mixtures; gradient for complex samples with impurities of varying polarity. researchgate.net
Flow Rate 1.0 mL/min Standard flow rate for analytical columns. rjptonline.orgnih.gov
Detection UV at ~254 nm or 270 nm Strong absorbance by the aromatic and imidazole rings. sielc.com

| Column Temp. | 25-30 °C | Ensures reproducible retention times. nih.gov |

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for the purification of this compound on a preparative scale after its synthesis. orgsyn.org This technique utilizes a stationary phase of silica (B1680970) gel and a solvent system (eluent) of moderate polarity to separate the target compound from starting materials, reagents, and byproducts. interchim.frrsc.org

The polarity of the compound is intermediate, making it well-suited for silica gel chromatography. The choice of eluent is critical for achieving good separation. A solvent system composed of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly employed. rsc.org The purification process typically begins with a lower polarity eluent to wash off non-polar impurities, followed by a gradual increase in the proportion of the polar solvent to elute the desired product. The progress of the separation is monitored by Thin Layer Chromatography (TLC). rsc.org

Table 3: Typical Flash Column Chromatography Purification Protocol | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel (200-300 or 230-400 mesh) | Standard adsorbent for moderately polar organic compounds. rsc.org | | Eluent System | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate Gradient | A gradient from low to high polarity (e.g., 100% hexanes to 50:50 hexanes:ethyl acetate) allows for separation of impurities with different polarities. rsc.orgrsc.org | | Loading Method | Dry or Wet Loading | The crude product is pre-adsorbed onto a small amount of silica (dry) or dissolved in a minimal amount of solvent (wet) and applied to the column. | | Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. | | Post-Purification | Pure fractions are combined and the solvent is removed under reduced pressure to yield the purified compound. orgsyn.org |

Theoretical and Computational Investigations of 4 6 1h Imidazol 1 Yl Hexyl Oxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy states of a molecule, offering profound insights into its reactivity and properties. For a molecule like 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline, DFT is used to explore its electronic structure, potential reactive sites, and spectroscopic signatures. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to balance computational cost and accuracy. utripoli.edu.ly

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. ajchem-a.com

For this compound, the FMO analysis would likely show that the HOMO is predominantly localized on the electron-rich aniline (B41778) moiety, due to the electron-donating nature of the amino (-NH2) and alkoxy (-O-) groups. Conversely, the LUMO is expected to be distributed across the imidazole (B134444) ring, which is a known electron-accepting system. rsc.org This separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Property Value Description
HOMO Energy -5.5 eV Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -1.0 eV Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.5 eV Energy difference between HOMO and LUMO, related to chemical reactivity and stability.
Electron Affinity (A) 1.0 eV Energy released when an electron is added, calculated as -ELUMO.
Ionization Potential (I) 5.5 eV Energy required to remove an electron, calculated as -EHOMO.
Chemical Hardness (η) 2.25 eV Resistance to change in electron distribution, calculated as (I-A)/2.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. thaiscience.infotci-thaijo.org The MEP map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be expected around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, as well as one of the nitrogen atoms in the imidazole ring. These sites represent the primary locations for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group and the C-H groups on the imidazole ring would exhibit positive potential, making them likely sites for nucleophilic or hydrogen bond acceptor interactions. researchgate.net

Predicted Spectroscopic Properties and Correlation with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic properties, such as vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). researchgate.netsemanticscholar.org By calculating these properties and comparing them with experimental data, the accuracy of the computational model and the structural assignments can be validated. researchgate.net

For this compound, time-dependent DFT (TD-DFT) could be used to predict the electronic transitions responsible for its UV-Vis absorption spectrum. These calculations would likely reveal a primary absorption band corresponding to a π → π* transition, with significant charge transfer character from the aniline (donor) to the imidazole (acceptor) moiety. Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific peaks to the stretching and bending modes of functional groups like N-H, C-O, C=N, and aromatic C-H bonds. researchgate.net

Conformational Analysis and Energy Landscape Exploration

The flexible hexoxy chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.govresearchgate.net This is typically done by systematically rotating the dihedral angles along the flexible bonds and calculating the potential energy at each step, thereby mapping the potential energy surface (PES). nih.gov

The resulting energy landscape would reveal several local energy minima, corresponding to different stable conformers (e.g., extended vs. folded structures). The global minimum represents the most probable conformation in the ground state. Understanding the energy differences between conformers and the transition state energies is crucial for predicting the molecule's dynamic behavior and how it might adapt its shape to interact with other molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis provides a static picture of the energy landscape, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to simulate its temporal evolution.

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer)

The functional groups present in this compound—the amino group, the ether oxygen, and the imidazole ring—are all capable of participating in significant intermolecular interactions. columbia.edu The amino group can act as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair). The imidazole ring has a donor N-H group and an acceptor nitrogen atom. nih.gov

Theoretical studies can quantify the strength and geometry of these interactions. For instance, DFT calculations on a dimer of the molecule could reveal the preferred hydrogen bonding motifs and their stabilization energies. researchgate.net Furthermore, the analysis of intermolecular charge transfer is important, especially in the context of crystal packing or interactions with other molecules, where electron density can be exchanged between interacting partners. nih.gov These interactions are fundamental to the material's bulk properties and its potential use in applications like mixed-mode chromatography where hydrogen bonding and charge transfer play key roles. nih.gov

Table 2: Compound Names Mentioned

Compound Name

No Publicly Available In Silico Studies on the Structure-Reactivity of this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific theoretical or computational investigations focused on the structure-reactivity relationships of the chemical compound this compound.

The constituent parts of the molecule, namely the aniline and imidazole rings connected by a hexyl-oxy linker, are well-characterized entities in computational chemistry. However, the specific combination and spatial arrangement in this compound have not been the subject of published theoretical analysis. Such an investigation would be necessary to provide scientifically accurate data on its molecular properties and reactivity.

Without dedicated computational studies, any discussion on the structure-reactivity relationships of this compound would be purely speculative and would not meet the required standard of being based on detailed research findings.

Chemical Reactivity and Mechanistic Pathway Investigations

Reactivity of the Aniline (B41778) Moiety (e.g., Electrophilic Aromatic Substitution)

The aniline portion of the molecule is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgwikipedia.org The reactivity and orientation of incoming electrophiles are governed by the two substituents on the benzene (B151609) ring: the amino (-NH₂) group and the alkoxy (-O-(CH₂)₆-Im) group.

The amino group is a powerful activating group and an ortho, para-director. wikipedia.orgwikipedia.org It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. wikipedia.org Similarly, the alkoxy group is also an activating, ortho, para-directing substituent.

In 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline, the amino and alkoxy groups are in a para relationship to each other. This arrangement reinforces the activation of the ring. The para position relative to the amino group is occupied by the alkoxy chain, and vice versa. Therefore, electrophilic attack will be directed to the positions ortho to the amino group (positions 2 and 6) and ortho to the alkoxy group (positions 3 and 5). Since the amino group is generally a stronger activator than an alkoxy group, substitution is most likely to occur at the positions ortho to the amine, which are positions 3 and 5 relative to the alkoxy group.

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Halogenation: Reaction with bromine water, for instance, would likely lead to the formation of a di-substituted product (2,6-dibromo-4-((6-(1H-imidazol-1-yl)hexyl)oxy)aniline) due to the high activation of the ring. wikipedia.org

Nitration: Introducing a nitro group onto the ring can be achieved with a mixture of nitric acid and sulfuric acid. The strong activating nature of the ring means that the reaction conditions would need to be carefully controlled to avoid polysubstitution and oxidation.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group at an ortho position. wikipedia.org

Friedel-Crafts Reactions: Both alkylation and acylation are possible, though the presence of the basic amino group can complicate these Lewis acid-catalyzed reactions by forming a complex with the catalyst, which deactivates the ring. youtube.com Protection of the amino group, for example by converting it to an amide, is often necessary before carrying out a Friedel-Crafts reaction.

Table 1: Predicted Reactivity of the Aniline Moiety in Electrophilic Aromatic Substitution

Reaction TypeTypical ReagentsPredicted Major Product(s)Comments
HalogenationBr₂ in H₂O or CCl₄Substitution at positions ortho to the -NH₂ group.The ring is highly activated, potentially leading to polysubstitution.
NitrationHNO₃, H₂SO₄Substitution at positions ortho to the -NH₂ group.Oxidation of the aniline is a potential side reaction. Milder conditions are required.
SulfonationFuming H₂SO₄Substitution at positions ortho to the -NH₂ group.The reaction is typically reversible.
Friedel-Crafts AcylationRCOCl, AlCl₃Requires protection of the -NH₂ group (e.g., as an acetanilide) to prevent catalyst deactivation.Acylation would occur ortho to the activating group.

Reactivity of the Imidazole (B134444) Ring (e.g., N-Alkylation, C-H Functionalization)

The imidazole ring is an aromatic heterocycle with distinct reactive sites. nih.gov In the target molecule, the N-1 position is already substituted with the hexyl chain. The remaining reactive sites are the N-3 nitrogen and the C-2, C-4, and C-5 carbon atoms.

N-Alkylation: The N-3 nitrogen has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This makes it basic and nucleophilic. It can be readily protonated by acids to form an imidazolium (B1220033) salt or alkylated with alkyl halides to form a quaternary imidazolium salt. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors. otago.ac.nz

C-H Functionalization: While less reactive than the N-3 position, the C-H bonds of the imidazole ring can undergo functionalization, typically through catalytic C-H activation methods. nih.gov

The C-2 position is the most acidic proton on the imidazole ring and can be removed by a strong base, creating a nucleophilic carbene intermediate.

Palladium-catalyzed cross-coupling reactions can achieve selective arylation at the C-5 and C-2 positions. nih.gov The electronic properties of the ring and the nature of the catalyst direct the regioselectivity of these reactions. nih.gov

Table 2: Summary of Reactivity at Different Positions of the Imidazole Moiety

PositionType of ReactivityPotential ReactionsComments
N-1SubstitutedN/AAlready part of the alkyl chain linkage.
N-3Nucleophilic / BasicProtonation, N-Alkylation, Coordination to metals.The lone pair is available for reaction with electrophiles.
C-2Acidic Proton / ElectrophilicDeprotonation with strong base, C-H functionalization (e.g., arylation).Most acidic C-H bond on the ring.
C-4 / C-5Electrophilic / NucleophilicC-H functionalization (e.g., arylation).Reactivity is influenced by the catalyst and reaction conditions.

Mechanistic Studies of Key Synthetic Steps (e.g., SN2, hydroamination relevant to precursors)

The synthesis of this compound precursors typically involves standard nucleophilic substitution and could potentially involve hydroamination reactions.

SN2 Mechanism: The formation of the ether and the imidazole-alkyl C-N bonds are classic examples of the SN2 (bimolecular nucleophilic substitution) mechanism.

Ether Linkage Formation: A likely synthetic route involves the reaction of the sodium salt of 4-aminophenol (B1666318) (a strong nucleophile) with a 1,6-dihalohexane (e.g., 1,6-dibromohexane). The phenoxide ion attacks one of the primary carbons of the dihaloalkane, displacing a halide ion in a single, concerted step.

Imidazole N-Alkylation: The resulting 4-((6-bromohexyl)oxy)aniline can then react with imidazole. The nucleophilic N-3 of an imidazole molecule attacks the carbon atom bearing the remaining bromine, displacing the bromide ion to form the final product. This reaction also proceeds via an SN2 pathway.

Hydroamination: Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). libretexts.orgwikipedia.org While not a direct step in the final bond formations described above, it represents a powerful, atom-economical method for forming C-N bonds in the synthesis of precursors. For instance, a precursor like 6-aminohex-1-ene could be reacted with an aniline derivative in a metal-catalyzed hydroamination process. The mechanism often involves the formation of a metal-amido complex, followed by insertion of the alkene into the metal-nitrogen bond. wikipedia.orgacs.org Palladium-catalyzed hydroamination of vinylarenes with anilines has been shown to proceed via external attack of the amine on an η³-arylethyl ligand. nih.gov

Table 3: Comparison of Mechanistic Pathways for C-N Bond Formation in Precursors

MechanismReactantsKey FeaturesRelevance to Synthesis
SN2Nucleophile (e.g., Imidazole) + Alkyl HalideSingle concerted step, inversion of stereochemistry (if chiral center is present), sensitive to steric hindrance.Common and direct method for alkylating the imidazole ring with a haloalkane chain.
HydroaminationAmine (e.g., Aniline) + Alkene/AlkyneOften requires a metal catalyst (e.g., Pd, Rh, Ti), 100% atom economy, regioselectivity can be an issue. wikipedia.orgacs.orgPotential alternative route for synthesizing aniline-based precursors with amino-alkyl side chains.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline typically involves multi-step procedures. Future research will likely focus on developing more streamlined, efficient, and environmentally benign synthetic strategies.

Key areas for development include:

One-Pot Syntheses: Designing a one-pot reaction where 4-aminophenol (B1666318), a 1,6-dihalohexane, and imidazole (B134444) react sequentially in a single reaction vessel would significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time.

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation could dramatically accelerate the N-alkylation of imidazole and the O-alkylation (etherification) of 4-aminophenol, potentially leading to higher yields and cleaner reactions. scientific.netresearchgate.net

Catalytic Approaches: Exploring transition-metal catalysis could open new avenues for forming the C-N and C-O bonds. hilarispublisher.com For instance, palladium-catalyzed cross-coupling reactions are powerful tools for constructing such bonds and could be adapted for this synthesis. hilarispublisher.com

Ionic Liquids as Green Solvents: The use of imidazolium-based ionic liquids as solvents could offer benefits such as enhanced reaction rates, easier product separation, and solvent recyclability, aligning with the principles of green chemistry. scientific.nettandfonline.com

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Research Focus
One-Pot Synthesis Reduced reaction time, less waste, lower costOptimization of reaction conditions for sequential reactions
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, improved purityScreening of solvents and reaction parameters under microwave irradiation
Transition-Metal Catalysis High efficiency and selectivityDevelopment of suitable catalyst systems for C-N and C-O bond formation
Ionic Liquid Media Environmentally friendly, potential for rate enhancementInvestigating the solubility and reactivity of substrates in various ionic liquids

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

The structural flexibility of the hexyl chain in this compound imparts dynamic characteristics that cannot be fully captured by standard spectroscopic methods. Future research should employ advanced techniques to understand its conformational landscape.

Dynamic NMR (DNMR) Spectroscopy: Techniques like 2D Exchange Spectroscopy (EXSY) can be used to study the rate of conformational changes and intramolecular interactions. libretexts.org This would provide insights into the flexibility of the alkyl chain and how it influences the spatial relationship between the aniline (B41778) and imidazole moieties. libretexts.org

Variable Temperature NMR: Studying the NMR spectra at different temperatures can reveal information about rotational barriers and the thermodynamics of conformational exchange, helping to create a more complete picture of the molecule's dynamic behavior. researchgate.net

Residual Dipolar Couplings (RDCs): For more complex systems or interactions with other molecules, measuring RDCs in weakly aligning media can provide long-range structural information and help define the average orientation and conformation of the molecule in solution. nih.gov

These advanced methods will be crucial for building accurate structure-property relationships, especially if the molecule is considered for applications where its dynamic nature is important, such as in self-assembling materials or as a ligand for biological targets.

Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict properties and understand the behavior of molecules at an atomic level. For this compound, computational studies can guide synthetic efforts and rationalize experimental findings.

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. orientjchem.orgmdpi.com Key parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map can predict its reactivity and interaction sites. orientjchem.orgmdpi.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be applied to investigate the nature of intramolecular hydrogen bonds and other weak interactions that may influence the molecule's preferred conformation. nih.gov

Molecular Docking: If the molecule is investigated for biological applications, molecular docking simulations can predict its binding affinity and orientation within the active site of a target protein, guiding the design of more potent derivatives. mdpi.comresearchgate.net

The table below summarizes key computational approaches and their potential insights.

Computational Method Predicted Properties and Insights
Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO energies, molecular electrostatic potential, IR/NMR spectra
Molecular Dynamics (MD) Conformational flexibility, solvent effects, dynamic behavior
QTAIM Analysis Nature and strength of intramolecular interactions
Molecular Docking Binding modes and affinity to biological targets

Exploration of Non-Traditional Chemical Applications and Material Integration

The unique bifunctional nature of this compound makes it a candidate for a range of applications beyond traditional pharmaceuticals. Future research should explore its potential in materials science and other non-traditional areas.

Corrosion Inhibitors: Imidazole and aniline derivatives are known to be effective corrosion inhibitors for various metals and alloys. kfupm.edu.saresearchgate.netnih.govresearchgate.net The target molecule, with its ability to adsorb onto metal surfaces via the nitrogen atoms and the aromatic rings, could form a protective layer against corrosive environments. kfupm.edu.saresearchgate.net

Precursors for Ionic Liquids: The imidazole moiety can be quaternized to form imidazolium (B1220033) salts, which are a common class of ionic liquids. scientific.netmdpi.comrsc.org Functionalizing the aniline group before or after quaternization could lead to task-specific ionic liquids with unique properties for use as solvents, catalysts, or electrolytes. rsc.org

Monomers for Functional Polymers: The primary amine of the aniline group provides a reactive site for polymerization. Incorporating this molecule into polymer chains could create materials with interesting properties, such as enhanced thermal stability, ion conductivity, or the ability to coordinate with metals. elsevierpure.comnih.gov These polymers could find applications in membranes, coatings, or as gene delivery agents. elsevierpure.comnih.gov

Stabilizers for Metal Nanoparticles: N-functionalized imidazoles have been shown to act as stabilizers for metal nanoparticles, preventing their aggregation and controlling their catalytic activity. researchgate.net The long alkyl chain and aniline group could provide additional functionality for dispersing these nanoparticles in various media or anchoring them to surfaces.

Q & A

Q. What are the recommended synthetic routes for 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling an imidazole-containing alkyl chain to an aniline derivative. A viable route is inspired by the synthesis of 4-(1H-imidazol-1-yl)aniline , where aqueous NaOH and room-temperature stirring are used to facilitate nucleophilic substitution or cyclization . For the hexyloxy linker, alkylation of 4-hydroxyaniline with 1,6-dibromohexane followed by imidazole substitution under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aniline to alkylating agent), reaction time (12–24 hours), and temperature (60–80°C). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures removal of unreacted imidazole .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Use 1H^1H-NMR to confirm the presence of imidazole protons (δ 7.4–7.6 ppm as singlet), hexyloxy chain protons (δ 1.2–1.8 ppm for CH₂ groups), and aniline NH₂ signals (δ 5.0–5.5 ppm, broad). 13C^{13}C-NMR should show carbons for the imidazole ring (δ 120–135 ppm) and ether linkage (δ 70–75 ppm) .
  • HPLC/MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) and mass spectrometry (ESI+) to verify molecular ion peaks (expected [M+H]+^+ at m/z ~302) and purity (>95%) .

Q. What solvent systems and purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Use polar aprotic solvents (DMF or DMSO) during synthesis to enhance solubility. Post-reaction, extract the product into dichloromethane or ethyl acetate, and wash with water to remove salts. Crystallization from ethanol/water (7:3 v/v) at 4°C improves purity. For challenging separations, flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) is effective .

Advanced Research Questions

Q. How does the hexyloxy linker in this compound influence its physicochemical properties compared to shorter-chain analogs?

  • Methodological Answer : The hexyloxy chain increases lipophilicity (logP ~2.5), enhancing membrane permeability in biological assays. Compare with methyl or ethyl analogs via partition coefficient assays (e.g., octanol/water). Use molecular dynamics simulations to assess conformational flexibility and intramolecular interactions (e.g., imidazole-aniline π-stacking) .

Q. What strategies can be employed to analyze contradictory data regarding the biological activity of this compound derivatives in different assay systems?

  • Methodological Answer :
  • Assay Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified chain lengths or substituents (e.g., electron-withdrawing groups on imidazole) to isolate contributing factors .
  • Data Normalization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements across labs .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

  • Methodological Answer :
  • Docking Studies : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on imidazole’s coordination with metal ions in active sites .
  • ADMET Prediction : Use SwissADME to predict absorption (e.g., hexyloxy chain’s impact on Caco-2 permeability) and toxicity (e.g., Ames test alerts for aniline derivatives) .

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